2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidine scaffold substituted at position 5 with a 4-methylphenyl group. A sulfanyl (-S-) bridge at position 4 connects the core to an acetamide moiety, which is further linked to a 4-sulfamoylphenyl group.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S3/c1-13-2-4-14(5-3-13)17-10-29-20-19(17)21(24-12-23-20)30-11-18(26)25-15-6-8-16(9-7-15)31(22,27)28/h2-10,12H,11H2,1H3,(H,25,26)(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYGKCVEKHYCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine.
Introduction of the 4-methylphenyl group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.
Introduction of the sulfamoylphenyl group: This can be achieved through a sulfonation reaction followed by amide formation.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Pharmacology: Its biological activity can be studied to understand its mechanism of action, pharmacokinetics, and pharmacodynamics.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used as a tool compound to study biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to the active site of enzymes, inhibiting their activity, while the sulfamoylphenyl group can enhance its solubility and bioavailability, allowing it to reach its target more effectively. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications: Thieno[2,3-d]pyrimidine Derivatives
Compound 10 : N-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
- Key Difference : Oxygen (-O-) replaces sulfur (-S-) at position 3.
- Properties : Melting point (204–205°C), molecular weight 376.0 g/mol, 58% yield .
- Impact : The oxy linker reduces electron density and may alter binding kinetics compared to sulfanyl.
AGN-PC-04HUCQ : 2-[5-Ethyl-6-methyl-4-oxo-3-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Acetamide Tail Modifications
N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
- Key Difference : 4-Chlorophenyl replaces 4-sulfamoylphenyl.
- Properties : CAS 496023-43-9; molecular formula C₂₂H₁₈ClN₃S₂ .
N-(4-Bromophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
- Key Difference : Bromine replaces sulfamoyl.
- Impact : Bromine’s larger atomic radius and higher lipophilicity may prolong metabolic stability but increase toxicity risks .
Methyl 4-[[2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Comparative Data Table
Research Findings and Therapeutic Potential
- Anticancer Activity : Analogues in inhibit MCL-1/BCL-2, suggesting apoptotic induction in cancer cells .
- Antimicrobial Potential: Acetamide derivatives (e.g., ) show antimicrobial activity, though the sulfamoyl group’s role here is untested .
- Metabolic Stability : Methyl and halogen substituents () may slow oxidative metabolism, improving half-life .
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